(3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one
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Overview
Description
(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its tetrahydropyran ring, which is substituted with benzyloxy groups and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. The benzyloxy groups are introduced through benzylation reactions, and the final product is obtained after several purification steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one involves its interaction with specific molecular targets. The benzyloxy groups and the tetrahydropyran ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (3R,4S,5R,6R)-1,1-Dichloro-3,4,5,7-tetrakis(benzyloxy)heptane-2,6-diol
Uniqueness
Compared to similar compounds, (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is unique due to its specific substitution pattern and the presence of the tetrahydropyran ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYGYRKFMUHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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